10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one
Description
10-Methyl-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-2(6),9,11-trien-7-one is a nitrogen-rich tricyclic compound characterized by a fused-ring system containing three nitrogen atoms and a ketone group. Its structural complexity arises from the combination of azacyclic and bicyclic frameworks, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
10-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-7-one |
InChI |
InChI=1S/C10H11N3O/c1-6-5-11-13-8-4-2-3-7(8)10(14)12-9(6)13/h5H,2-4H2,1H3,(H,12,14) |
InChI Key |
PLCSOYFZXBSPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)C3=C(N2N=C1)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .
Scientific Research Applications
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 10-Methyl-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-2(6),9,11-trien-7-one with two structurally related tricyclic aza compounds, focusing on molecular features, reactivity, and crystallographic data.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
- The chloromethyl group in introduces reactivity toward nucleophilic substitution, whereas the methoxyphenyl group in enhances lipophilicity and π-π stacking in solid-state structures .
- Crystallographic Insights: The hexaaza compound exhibits a planar tricyclic core with a mean C–C bond length of 0.005 Å, indicating high structural rigidity. The methoxyphenyl substituent adopts a near-perpendicular orientation relative to the tricyclic system, minimizing steric clash . Comparable data for the target compound are unavailable, but its methyl group likely induces minor steric effects compared to bulkier aryl substituents.
Reactivity and Stability
- Electrophilic Susceptibility :
- Thermal Stability :
- Aryl-substituted analogs like demonstrate higher thermal stability due to extended conjugation, whereas the chloromethyl group in may reduce stability under basic conditions .
Biological Activity
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is a complex organic compound characterized by its unique tricyclic structure containing three nitrogen atoms. This compound belongs to the class of triazatricyclic compounds and has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3 |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | 10-methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one |
| InChI Key | JLTXRSDLPJSNND-UHFFFAOYSA-N |
| SMILES | CC1=C2NCC3CCCC3N2N=C1 |
The biological activity of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate their activity and influence several biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of triazatricyclic compounds revealed that 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Research Findings
A recent study published in the Journal of Medicinal Chemistry highlighted that derivatives of triazatricyclic compounds exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 to 50 µM.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one, it is useful to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one | 32 | 20 |
| 11-Methyl-1,8-dihydrotriazine | 64 | 30 |
| 1,8-Dihydrotriazine | 128 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
